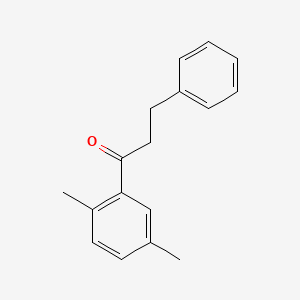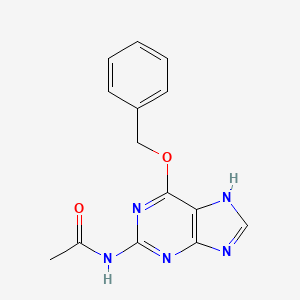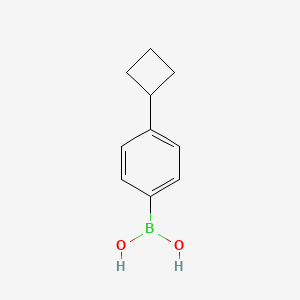
(4-Cyclobutylphenyl)boronsäure
Übersicht
Beschreibung
(4-Cyclobutylphenyl)boronic acid, also known as 4-CBPB, is a type of boronic acid that has been used in various scientific research applications over the years. It is a versatile compound that has been used in a range of fields, including organic synthesis, biochemistry, and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Anwendungen in der Sensorik
Boronsäuren, einschließlich “(4-Cyclobutylphenyl)boronsäure”, können mit Diolen und starken Lewis-Basen wie Fluorid- oder Cyanidanionen interagieren. Diese Interaktion führt zu ihrer Nutzbarkeit in verschiedenen sensorischen Anwendungen . Diese Anwendungen können homogene Assays oder heterogene Detektion sein, und die Detektion kann an der Grenzfläche des Sensormaterials oder innerhalb der Gesamtprobe erfolgen .
Biologische Markierung
Die Schlüsselinteraktion von Boronsäuren mit Diolen ermöglicht ihre Verwendung in verschiedenen Bereichen, einschließlich der biologischen Markierung . Dies kann die Verwendung von Boronsäuren zur Markierung von Proteinen oder anderen biologischen Molekülen für die Untersuchung oder Detektion beinhalten .
Proteinmanipulation und -modifikation
Boronsäuren wurden zur Manipulation und Modifikation von Proteinen eingesetzt . Dies kann die Veränderung der Struktur oder Funktion eines Proteins oder das Anbringen anderer Moleküle an ein Protein beinhalten .
Trennungstechnologien
Boronsäuren wurden in Trennungstechnologien eingesetzt . Dies kann die Verwendung von Boronsäuren zur Trennung verschiedener Arten von Molekülen auf Basis ihrer Interaktion mit der Boronsäure beinhalten .
Entwicklung von Therapeutika
Boronsäuren wurden bei der Entwicklung von Therapeutika eingesetzt . Dies kann die Verwendung von Boronsäuren als Teil eines Arzneimittelmoleküls oder als Werkzeug bei der Entwicklung oder Herstellung eines Arzneimittels beinhalten .
Dynamische Click-Chemie
Auf Boronsäuren basierende dynamische Click-Chemie hat zahlreiche Anwendungen in der chemischen Biologie, supramolekularen Chemie und biomedizinischen Anwendungen gefunden . Dies beinhaltet die Verwendung von Boronsäure-vermittelter cis-Diol-Konjugation .
Biochemische Werkzeuge
Kleine chemische Rezeptoren auf Basis von Boronsäuren wurden als biochemische Werkzeuge für verschiedene Zwecke verwendet, darunter die Erkennung und Detektion von Analyten, die Interferenz mit Signalwegen, die Hemmung von Enzymen und Zell-Lieferungssysteme .
Materialchemie
Boronsäuren wurden in der Materialchemie verwendet, insbesondere bei der Herstellung von Mikropartikeln für analytische Methoden und in Polymeren zur kontrollierten Freisetzung von Insulin .
Wirkmechanismus
Target of Action
The primary target of (4-cyclobutylphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally nucleophilic, is transferred from boron to palladium . This results in the formation of a new Pd–C bond .
Biochemical Pathways
The main biochemical pathway affected by (4-cyclobutylphenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds .
Result of Action
The result of the action of (4-cyclobutylphenyl)boronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of (4-cyclobutylphenyl)boronic acid can be influenced by various environmental factors. For instance, it has been noted that cyclobutylboronic acid can decompose in air . Therefore, the stability and efficacy of the compound can be affected by factors such as temperature, humidity, and exposure to oxygen .
Biochemische Analyse
Biochemical Properties
(4-Cyclobutylphenyl)boronic Acid, like other boronic acids, is known to participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the transmetalation of formally nucleophilic organic groups from boron to palladium
Cellular Effects
These interactions have been exploited in sensing and separation protocols for diol appended molecules such as saccharides and anions .
Molecular Mechanism
Boronic acids are known to form reversible covalent complexes with sugars and amino acids exhibiting vicinal (1,2) or (1,3) di-Lewis base donors (alcohols or amines) . This property allows boronic acids to participate in various biochemical reactions.
Temporal Effects in Laboratory Settings
Boronic acids are known for their stability and ease of handling , which suggests that (4-Cyclobutylphenyl)boronic Acid may also exhibit stability over time in laboratory settings.
Metabolic Pathways
Boronic acids are known to participate in various biochemical reactions due to their ability to form reversible covalent complexes with sugars and amino acids .
Transport and Distribution
Boronic acids are known to interact with diol motifs and anions, suggesting that they may interact with transporters or binding proteins .
Subcellular Localization
Boronic acids are known to interact with diol motifs and anions, suggesting that they may localize to specific compartments or organelles where these interactions occur .
Eigenschaften
IUPAC Name |
(4-cyclobutylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO2/c12-11(13)10-6-4-9(5-7-10)8-2-1-3-8/h4-8,12-13H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCDYFJLBAMQSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2CCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468743 | |
| Record name | Boronic acid, (4-cyclobutylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
845797-74-2 | |
| Record name | Boronic acid, (4-cyclobutylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-cyclobutylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



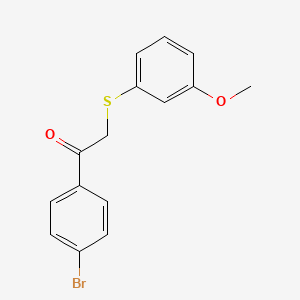
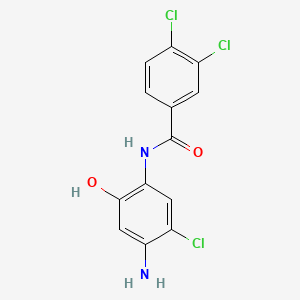
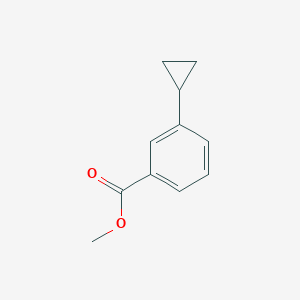


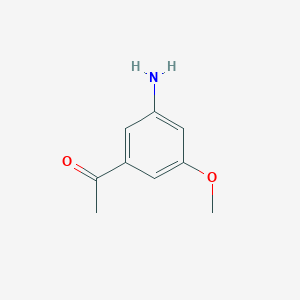
![2-[(2E)-2-Benzylidenehydrazinyl]-4-sulfobenzoic acid](/img/structure/B1611402.png)
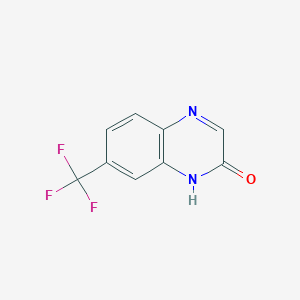

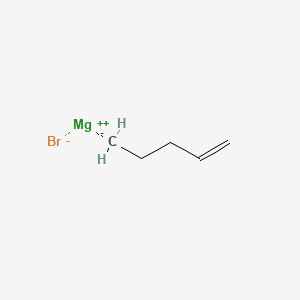
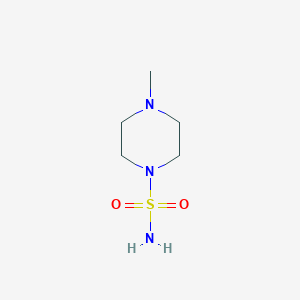
![Oxazolo[4,5-C]pyridine](/img/structure/B1611411.png)
